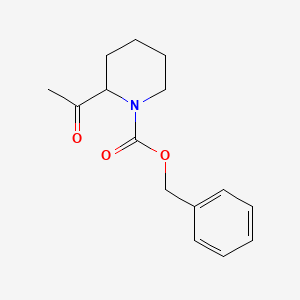
1-N-Cbz-2-acetylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Cbz-2-acetylpiperidine is a chemical compound with the molecular formula C₁₅H₁₉NO₃. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl carbamate (Cbz) protecting group on the nitrogen atom and an acetyl group on the second carbon atom. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-Cbz-2-acetylpiperidine can be synthesized through a multi-step process involving the protection of piperidine with a benzyl carbamate group followed by acetylation. One common method involves the following steps:
Protection of Piperidine: Piperidine is reacted with benzyl chloroformate in the presence of a base such as sodium carbonate to form 1-N-Cbz-piperidine.
Acetylation: The protected piperidine is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-N-Cbz-2-acetylpiperidine undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via hydrogenation using palladium on carbon as a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the piperidine ring.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, bases like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Deprotected Piperidine: Removal of the Cbz group yields 2-acetylpiperidine.
Substituted Derivatives: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-N-Cbz-2-acetylpiperidine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including analgesics and anti-inflammatory drugs.
Industry: The compound is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-N-Cbz-2-acetylpiperidine is primarily related to its role as a synthetic intermediate. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1-Acetyl-2-carboxypiperidine: Similar in structure but with a carboxyl group instead of a Cbz group.
1-N-Boc-2-acetylpiperidine: Features a tert-butoxycarbonyl (Boc) protecting group instead of a Cbz group.
1-N-Fmoc-2-acetylpiperidine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness: 1-N-Cbz-2-acetylpiperidine is unique due to the presence of the Cbz protecting group, which offers stability under various reaction conditions and can be selectively removed. This makes it a valuable intermediate in multi-step organic syntheses.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 2-acetylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)14-9-5-6-10-16(14)15(18)19-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3 |
InChI Key |
PKHMVCRLHTWZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


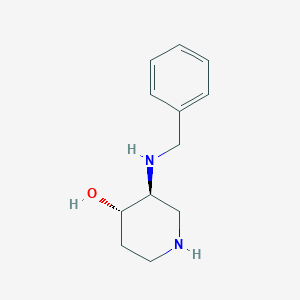
![6-(4-Methylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13210228.png)
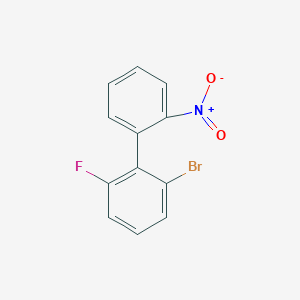
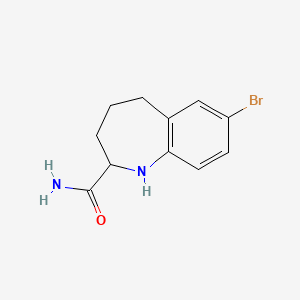
![2-(2-Methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13210248.png)
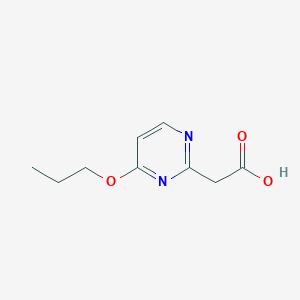

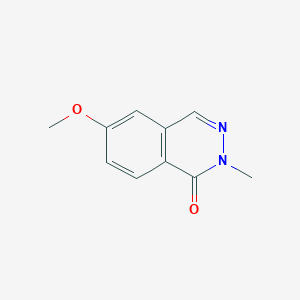
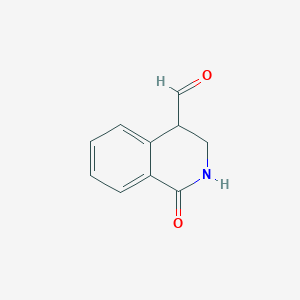


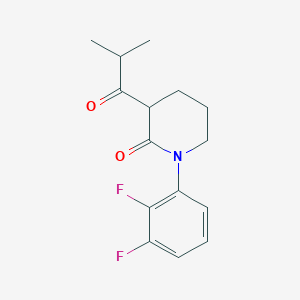
![2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13210293.png)
![1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13210299.png)
